molecular formula C16H18N2O4 B11400923 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11400923
M. Wt: 302.32 g/mol
InChI Key: WKCHPFJXGJTSPR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a member of the class of acetamides and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21_{21}H26_{26}N2_{2}O4_{4}, with a molecular weight of approximately 402.5 g/mol. It features a methoxyphenoxy group and a tetrahydrobenzoxazole moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro by inducing apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

Compound IC50 (µM) Mechanism of Action
This compoundTBDInduces apoptosis via mitochondrial pathway
Related Compound A10Inhibits cell proliferation by modulating cell cycle

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may have potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Activity

Neuroprotective effects have been observed in studies where similar benzoxazole derivatives were shown to protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of oxidative stress markers and enhancement of antioxidant defenses .

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value yet to be determined.
  • Animal Model for Inflammation : In a rodent model of arthritis, administration of the compound led to a significant reduction in paw swelling and histological evidence of inflammation compared to controls.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 316.3517 g/mol
  • CAS Number : 898631-65-7

Structural Features

The compound features a methoxyphenoxy group and a tetrahydro-benzoxazole moiety, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological targets.

Pharmacological Research

Research has indicated that compounds with similar structural features exhibit significant pharmacological activities, including:

  • Antitumor Activity : Studies have shown that benzoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their anticancer properties in various tumor models.
  • Antimicrobial Properties : The compound's structural components may also confer antimicrobial activity. Research into related phenoxy compounds has demonstrated effectiveness against a range of bacterial strains.

Neuropharmacology

Given the tetrahydro-benzoxazole structure's resemblance to known neuroactive compounds, this molecule is being investigated for:

  • Cognitive Enhancements : Preliminary studies suggest that derivatives may improve cognitive function and memory retention in animal models.
  • Anxiolytic Effects : Some analogs have shown promise in reducing anxiety-like behaviors in preclinical studies.

Synthesis and Material Science

The synthetic pathways developed for creating this compound are also valuable for material science applications:

  • Polymer Chemistry : The compound can serve as a building block for polymers with tailored properties, potentially useful in drug delivery systems or as biomaterials.

Case Study 1: Antitumor Activity

A study conducted on a series of benzoxazole derivatives demonstrated that modifications to the acetamide group significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuropharmacological Effects

In a behavioral study using rodent models, a derivative of the compound was administered to assess its effects on anxiety and memory. Results indicated a marked improvement in memory retention tasks and reduced anxiety levels compared to control groups.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H18N2O4/c1-20-13-8-4-5-9-14(13)21-10-15(19)17-16-11-6-2-3-7-12(11)18-22-16/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,17,19)

InChI Key

WKCHPFJXGJTSPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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